(8-Methylquinolin-5-yl)methanamine
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Overview
Description
(8-Methylquinolin-5-yl)methanamine is a chemical compound belonging to the class of quinoline derivatives. It has garnered attention due to its potential therapeutic and biological effects, as well as its applications in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methylquinolin-5-yl)methanamine typically involves the reaction of 8-methylquinoline with appropriate amination reagents. One common method includes the use of 2-chloro-3-(chloromethyl)-7-methylquinoline as a starting material, which is then reacted with an amine source under controlled conditions . The reaction conditions often involve heating and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
(8-Methylquinolin-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Research has explored its potential as an anticancer agent, particularly against non-small cell lung cancer cell lines.
Medicine: It has shown promise in the development of new therapeutic agents due to its biological activity.
Industry: The compound is utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (8-Methylquinolin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and apoptosis . The compound’s ability to bind to these targets and modulate their activity underlies its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-8-methylquinoline: Another quinoline derivative with similar structural features.
8-Methylquinoline: A precursor in the synthesis of (8-Methylquinolin-5-yl)methanamine.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical properties.
Uniqueness
This compound stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry .
Biological Activity
(8-Methylquinolin-5-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the available research findings, mechanisms of action, and potential applications of this compound.
Chemical Structure and Properties
This compound is characterized by a quinoline ring structure with a methyl group at the 8-position and a methanamine group at the 5-position. The molecular formula is C10H10N, and its canonical SMILES representation is CC1=CC2=C(C=N1)C(=C(C=C2)N)C=N
. This unique structure may contribute to its biological activity by allowing specific interactions with biological targets.
Biological Activity Overview
Research indicates that compounds related to quinoline structures often exhibit diverse biological activities, including:
- Antimalarial Activity : Quinoline derivatives have been extensively studied for their antimalarial properties. For instance, various quinoline-based compounds have shown significant efficacy against Plasmodium falciparum, with IC50 values ranging from nanomolar to micromolar concentrations .
- Antitumor Activity : Some studies have suggested that quinoline derivatives can inhibit tumor cell growth by inducing apoptosis and disrupting cellular signaling pathways.
- Antimicrobial Properties : Certain derivatives exhibit antimicrobial effects against a range of pathogens, making them candidates for further development as antibiotics.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : Quinoline derivatives often act as enzyme inhibitors, binding to active sites and preventing substrate interaction. This can affect metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signal transduction pathways that regulate various physiological processes.
Case Studies and Research Findings
A review of literature reveals several studies investigating the biological activity of quinoline derivatives:
- Antimalarial Studies : A series of quinoline derivatives were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. Compounds demonstrated varying degrees of potency, with some achieving submicromolar activity against chloroquine-resistant strains .
- Cytotoxicity Assessments : In vitro studies on cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) revealed that certain quinoline derivatives exhibited low cytotoxicity while maintaining effective antitumor properties, suggesting a favorable therapeutic index .
- Mechanistic Insights : Research employing atomic force microscopy has provided insights into how quinolines inhibit hematin crystallization, a critical process in malaria pathophysiology. The inhibition mechanisms include step pinning and kink blocking, which are essential for understanding drug interactions at the molecular level .
Comparative Analysis of Biological Activities
Compound Type | Antimalarial Activity (IC50) | Antitumor Activity | Antimicrobial Activity |
---|---|---|---|
This compound | TBD | TBD | TBD |
Other Quinoline Derivatives | 0.014 - 5.87 µg/mL | Moderate | Varies |
Properties
IUPAC Name |
(8-methylquinolin-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-4-5-9(7-12)10-3-2-6-13-11(8)10/h2-6H,7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZJHOJWWBVSGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)CN)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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